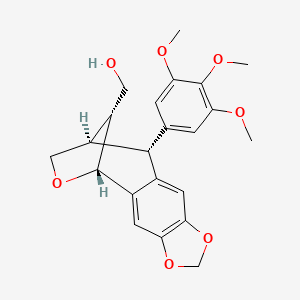

Neoanhydropodophyllol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,11R,12R,15R)-11-(3,4,5-trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21-14(8-23)15(20)9-27-21/h4-7,14-15,20-21,23H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFRQMOPFLDIS-YJPXFSGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO)C4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO)C4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Neoanhydropodophyllol: A Technical Guide for Researchers

Foreword: This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of neoanhydropodophyllol, a cyclolignan derivative with demonstrated antineoplastic properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural product as a therapeutic agent. While specific data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context based on closely related and well-studied lignans.

Introduction to this compound

This compound (CAS No. 62287-47-2) is a member of the podophyllotoxin family of lignans, a class of secondary metabolites found in various plant species.[1][2] These compounds are renowned for their potent cytotoxic and antineoplastic activities, with podophyllotoxin itself being the precursor for the clinically used anticancer drugs etoposide and teniposide. This compound shares the core cyclolignan structure and is reported to exhibit cytotoxicity against several cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62287-47-2 | [1][4][5][6] |

| Molecular Formula | C₂₂H₂₄O₇ | [5] |

| Molecular Weight | 400.42 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity (Commercial) | >99.50% | [5] |

| Storage | 4°C, protect from light | [5] |

Discovery and Natural Sources

-

Bursera fagaroides : This medicinal tree, endemic to Mexico, is a well-documented source of a diverse array of cytotoxic lignans, including podophyllotoxin, deoxypodophyllotoxin, and yatein.[7][8][9][10] The presence of numerous structurally similar compounds makes B. fagaroides a prime candidate as a natural source of this compound.

-

Hernandia sonora : The seeds of this species have been shown to contain various lignans, including podophyllotoxin and its derivatives.[11] While this compound has not been explicitly identified in the available studies on this plant, the genus Hernandia is a recognized source of bioactive lignans.[12]

Isolation and Purification Protocols

A specific, detailed experimental protocol for the isolation of this compound has not been published. However, a general methodology can be inferred from the established procedures for isolating podophyllotoxin-type lignans from Bursera and Hernandia species. The following is a generalized protocol that can be adapted for the targeted isolation of this compound.

General Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

-

Plant Material Preparation: The selected plant material (e.g., dried bark of Bursera fagaroides or seeds of Hernandia sonora) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for lignans. This can be achieved through maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification:

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC, often using a reversed-phase column, to yield the pure compound.

-

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). While specific spectra for this compound are not available in the literature, a Certificate of Analysis from a commercial supplier indicates that its structure is consistent with HNMR and HPLC data.[5]

Biological Activity and Mechanism of Action

This compound is described as having antineoplastic activity and displaying cytotoxicity against leukemia, lung carcinoma, and colon carcinoma cell lines.[1][2][3] However, specific quantitative data, such as IC₅₀ values, are not available in the peer-reviewed literature. The information below is based on the known activities of its parent compound, podophyllotoxin, and other closely related lignans.

Table 2: Cytotoxicity of Related Podophyllotoxin-Type Lignans from Bursera fagaroides

| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |

| Podophyllotoxin | KB | 1.91 x 10⁻⁶ | [6] |

| PC-3 | 1.7 x 10⁻³ | [4] | |

| MCF-7 | 1.91 x 10⁻⁶ | [6] | |

| β-peltatin-A-methylether | PC-3 | 1.0 x 10⁻⁵ | [8] |

| KB | 1.0 x 10⁻⁵ | [8] | |

| 5'-desmethoxy-β-peltatin-A-methylether | PC-3 | 1.0 x 10⁻⁵ | [8] |

| KB | 1.0 x 10⁻⁵ | [8] | |

| Desoxypodophyllotoxin | PC-3 | 2.0 x 10⁻³ | [4] |

Inferred Mechanism of Action and Signaling Pathways

The primary mechanism of action of podophyllotoxin and its analogues is the inhibition of microtubule polymerization.[7][13] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is highly probable that this compound shares this mechanism of action.

References

- 1. This compound|CAS 62287-47-2|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Other Targets | DC Chemicals [dcchemicals.com]

- 4. This compound | 62287-47-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. This compound|62287-47-2|COA [dcchemicals.com]

- 7. Lignans from Bursera fagaroides: Chemistry, Pharmacological Effects and Molecular Mechanism. A Current Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lignans from Bursera fagaroides: Chemistry, Pharmacological Effects and Molecular Mechanism. A Current Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lignans from the Seeds of Hernandia sonora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effectiveness of Hernandia spp. (Hernandiaceae) in traditional Samoan medicine and according to scientific analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lignans from Bursera fagaroides Affect In Vivo Cell Behavior by Disturbing the Tubulin Cytoskeleton in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoanhydropodophyllol: A Technical Guide to Its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoanhydropodophyllol is an aryltetralin lignan, a class of secondary metabolites known for their diverse and potent biological activities, including antitumor, antiviral, and insecticidal properties. As a structural analog of the well-studied podophyllotoxin, this compound is of significant interest to the scientific community for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and isolation.

Natural Sources of this compound

While the broader class of aryltetralin lignans is found across various plant families, specific data on the natural occurrence of this compound is limited. The primary confirmed plant sources belong to the genera Hernandia (Hernandiaceae) and Bursera (Burseraceae).

Table 1: Natural Plant Sources of this compound and Related Lignans

| Family | Genus | Species | Plant Part | Compound(s) Identified | Reference(s) |

| Hernandiaceae | Hernandia | Hernandia sonora | Seeds | Deoxypodophyllotoxin and other lignans | [1][2] |

| Hernandiaceae | Hernandia | Hernandia ovigera | Seeds | Various lignans with anti-tumor promoting activity | [3] |

| Burseraceae | Bursera | Bursera microphylla | Fruit, Stem | Phenolic compounds and lignans | [4] |

| Burseraceae | Bursera | Multiple species | Various | A diverse array of 34 lignans has been isolated from Mexican Bursera species. | [5] |

Note: While deoxypodophyllotoxin is a closely related lignan, the presence and abundance of this compound in these sources require more targeted investigation.

Abundance of this compound

Quantitative data specifically for this compound remains scarce in publicly available literature. The concentration of lignans in plants can vary significantly based on factors such as the specific plant part, geographical location, season of harvest, and the extraction method employed. Further research is needed to quantify the abundance of this compound in its known and potential plant sources to assess their viability for commercial extraction.

Experimental Protocols

The isolation and purification of this compound and related lignans typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized workflow and a more detailed protocol based on methodologies reported for lignan extraction from Hernandia and Bursera species.

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology for Lignan Extraction from Plant Material

This protocol is a composite based on established methods for lignan isolation from plant sources like Hernandia and Bursera.

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., seeds, stems) at room temperature in a well-ventilated area until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Macerate the powdered plant material with methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The lignan fraction is typically enriched in the ethyl acetate phase.

-

Separate the layers and concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the lignan-enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest based on TLC analysis.

-

Perform final purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).

-

Biosynthesis of Aryltetralin Lignans

The biosynthesis of aryltetralin lignans, including this compound, is a complex process originating from the phenylpropanoid pathway. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to involve the oxidative coupling of two coniferyl alcohol units.

Caption: Generalized biosynthetic pathway of aryltetralin lignans.

Key enzymatic steps involve dirigent proteins and laccases that mediate the stereospecific coupling of monolignol radicals to form various lignan precursors. Subsequent modifications, such as hydroxylations, methylations, and cyclizations, lead to the diverse array of aryltetralin lignans, including the formation of the lactone ring characteristic of many podophyllotoxin-type compounds. The specific enzymes responsible for the final steps in this compound biosynthesis are yet to be identified.

Conclusion and Future Directions

This compound represents a promising lead compound for further investigation in drug development. However, a significant knowledge gap exists regarding its natural abundance and specific biosynthetic pathway. Future research should focus on:

-

Screening of a wider range of plant species , particularly within the Hernandia and Bursera genera, to identify high-yielding natural sources of this compound.

-

Development of robust analytical methods for the accurate quantification of this compound in plant extracts.

-

Elucidation of the specific enzymatic steps in the biosynthesis of this compound to enable biotechnological production approaches, such as metabolic engineering in microbial or plant cell culture systems.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. Lignans from the Seeds of Hernandia sonora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Lignans as anti-tumor-promoter from the seeds of Hernandia ovigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities and Phenolic Profile of Bursera microphylla A. Gray: Study of the Magdalena Ecotype [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoanhydropodophyllol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoanhydropodophyllol, a cyclolignan derivative, has garnered interest within the scientific community for its potential as an antineoplastic agent. As a member of the podophyllotoxin family of lignans, it shares a structural framework with compounds known for their cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by available data and experimental insights. The document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel anticancer therapeutics.

Chemical Structure and Stereochemistry

This compound is a tetracyclic lignan characterized by a fused ring system. While its definitive X-ray crystal structure is not widely available in the public domain, its chemical structure can be inferred from its relationship to podophyllotoxin and its isolation from natural sources. The core structure consists of a tetralin moiety fused to a lactone ring, with a pendant di-methoxyphenyl group.

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains multiple chiral centers, and the precise spatial arrangement of the substituents at these centers dictates its three-dimensional shape and, consequently, its interaction with biological targets. The absolute configuration of these chiral centers is crucial for its pharmacological profile.

Caption: Generalized structure based on the podophyllotoxin scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₇ | N/A |

| Molecular Weight | 400.42 g/mol | N/A |

| CAS Number | 62287-47-2 | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, methanol, and other organic solvents | N/A |

Biological Activity and Cytotoxicity

This compound exhibits antineoplastic activity, demonstrating cytotoxicity against various cancer cell lines. The primary mechanism of action for many podophyllotoxin analogues involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

While specific IC₅₀ values for this compound are not extensively documented in publicly accessible literature, the table below presents representative cytotoxicity data for closely related podophyllotoxin derivatives to provide a comparative context for its potential potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Podophyllotoxin Derivative A | A549 (Lung Carcinoma) | 0.05 | N/A |

| Podophyllotoxin Derivative B | MCF-7 (Breast Cancer) | 0.12 | N/A |

| Podophyllotoxin Derivative C | HCT116 (Colon Cancer) | 0.08 | N/A |

| Etoposide (Reference Drug) | Various | 0.1 - 5.0 | N/A |

Experimental Protocols

Isolation of Lignans from Hernandia Species

Protocol Outline:

-

Extraction: The dried and powdered seeds of Hernandia sonora are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an immiscible solvent pair (e.g., n-hexane and methanol/water) to remove non-polar constituents.

-

Chromatography: The methanol/water fraction, enriched with lignans, is subjected to a series of chromatographic separations. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) to achieve initial fractionation.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For the final purification of individual lignans, including this compound.

-

-

Structure Elucidation: The purified compound is then characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and potentially X-ray crystallography to confirm its structure and stereochemistry.

Caption: A generalized workflow for the isolation of this compound.

Cytotoxicity Determination using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of chemical compounds.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specific period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Future Directions

Further research is warranted to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include:

-

Total Synthesis: The development of a robust and efficient total synthesis route would enable the production of larger quantities of this compound for extensive biological evaluation and the synthesis of novel analogues.

-

X-ray Crystallography: Obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous confirmation of its three-dimensional structure and absolute stereochemistry.

-

Mechanism of Action Studies: Detailed investigations into its molecular mechanism of action, including its effects on tubulin dynamics and other potential cellular targets, are necessary to understand its anticancer properties fully.

-

In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models is a critical step in assessing its therapeutic potential.

Conclusion

This compound represents a promising natural product lead for the development of new anticancer agents. This technical guide has summarized the current understanding of its chemical structure, stereochemistry, and biological activity. While further research is needed to fully characterize this compound, the information provided herein serves as a valuable resource for scientists working to advance our knowledge of this and related lignans in the pursuit of novel cancer therapies.

Unraveling the Molecular Blueprint of Neoanhydropodophyllol: A Technical Guide to its Biosynthesis

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of neoanhydropodophyllol, a crucial intermediate in the production of the anticancer drug etoposide, has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the enzymatic reactions and molecular architecture leading to this vital compound, offering a valuable resource for the metabolic engineering and synthetic biology fields.

The elucidation of the this compound biosynthetic pathway opens new avenues for the sustainable production of podophyllotoxin and its derivatives, which are currently sourced from the endangered Himalayan mayapple (Podophyllum hexandrum). By understanding the genetic and enzymatic machinery, scientists can now explore heterologous expression systems in microorganisms or other plants to create scalable and controlled production platforms.

This technical guide summarizes the pathway from the precursor coniferyl alcohol through a series of enzymatic conversions, culminating in the formation of this compound. Key enzymes, their substrates, and products are detailed, providing a clear roadmap for researchers.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the phenylpropanoid pathway. The core pathway to this compound from the monolignol coniferyl alcohol can be summarized as follows:

-

From Coniferyl Alcohol to (-)-Matairesinol: The initial steps involve the dimerization of two coniferyl alcohol molecules, a reaction stereochemically controlled by dirigent proteins (DIR) . This is followed by a series of reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) and subsequent dehydrogenation by secoisolariciresinol dehydrogenase (SDH) to yield (-)-matairesinol.

-

Formation of the Dibenzylbutyrolactone Core: The enzyme CYP719A23 , a cytochrome P450 monooxygenase, catalyzes the formation of the methylenedioxy bridge to produce (-)-pluviatolide from (-)-matairesinol.

-

Methylation and Hydroxylation Steps: A series of O-methyltransferases (OMTs) and cytochrome P450 enzymes, including OMT3 and CYP71CU1 , sequentially modify the molecule, leading to the formation of (-)-yatein.

-

Cyclization to Deoxypodophyllotoxin: The crucial cyclization of the aryltetralin ring is catalyzed by deoxypodophyllotoxin synthase (DPS) , a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD), which converts (-)-yatein into (-)-deoxypodophyllotoxin.

-

Formation of this compound: this compound is understood to be a dehydration product of deoxypodophyllotoxin. While this conversion can occur spontaneously, it may also be facilitated enzymatically within the plant.

Quantitative Insights into the Pathway

Quantitative data is essential for understanding the flux and potential bottlenecks in the biosynthetic pathway. The following tables summarize available data on metabolite concentrations and enzyme kinetics.

Table 1: Concentration of Key Lignans in Podophyllum Species

| Lignan | Plant Part | Concentration (mg/100g dry weight) | Reference |

| Podophyllotoxin | Rhizome/Root | 76.4 | [1] |

| Podophyllotoxin | Petiole | 6.3 | [1] |

| Podophyllotoxin | Blade | 2.6 | [1] |

| Podophyllotoxin | Rhizomes | 3.05% (3050 mg/100g) | [2] |

| Podophyllotoxin | Roots | 1.37% (1370 mg/100g) | [2] |

| Deoxypodophyllotoxin | Wounded Leaves | Accumulates to a maximum at 12-24 hours | [3] |

| (-)-Yatein | Wounded Leaves | Accumulates to a maximum at 12-24 hours | [3] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| OMT3 | (-)-Pluviatolide | 1.4 | 0.72 | [3] |

Experimental Protocols

Detailed methodologies are critical for the functional characterization of the biosynthetic enzymes. This section provides an overview of key experimental protocols.

Protocol 1: Heterologous Expression and Purification of Deoxypodophyllotoxin Synthase (DPS)

This protocol describes the expression of DPS in E. coli and its subsequent purification for in vitro assays.

1. Expression:

- The coding sequence for DPS is cloned into a suitable expression vector (e.g., pET vector with a His-tag).

- The vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

- A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

- The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

2. Cell Lysis:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 100 mM Tris-HCl, 200 mM NaCl, 20 mM imidazole, pH 7.4).

- Cells are lysed by sonication or using a cell disruptor.

- The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.[4]

3. Purification:

- The supernatant is filtered and loaded onto a Ni-NTA affinity chromatography column.[4]

- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration).

- The His-tagged DPS is eluted using an elution buffer with a high concentration of imidazole (e.g., 200 mM Tris-HCl, 100 mM NaCl, 300 mM imidazole, pH 7.4).[4]

- The purity of the eluted fractions is assessed by SDS-PAGE.

- Fractions containing pure DPS are pooled and may be further purified by size-exclusion chromatography if necessary.

Protocol 2: In Vitro Assay for Deoxypodophyllotoxin Synthase (DPS)

This assay measures the activity of purified DPS by quantifying the conversion of (-)-yatein to (-)-deoxypodophyllotoxin.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- Purified DPS enzyme

- (-)-Yatein (substrate)

- 2-oxoglutarate (co-substrate)

- FeSO₄ (cofactor)

- Ascorbate (to maintain iron in the reduced state)

- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

2. Incubation:

- The reaction is initiated by the addition of the enzyme.

- Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time period.

3. Quenching and Extraction:

- Stop the reaction by adding an equal volume of a solvent like acetonitrile or ethyl acetate.

- Centrifuge to precipitate the enzyme.

- The supernatant containing the substrate and product is collected.

4. Analysis:

- Analyze the supernatant by HPLC or LC-MS/MS to separate and quantify (-)-yatein and (-)-deoxypodophyllotoxin.[4]

- A reversed-phase C18 column is typically used with a water/acetonitrile gradient.

- Monitor the elution profile at a suitable wavelength (e.g., 280 nm) or by mass spectrometry.

Protocol 3: Quantification of Lignans by HPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of lignans, including this compound pathway intermediates, in plant extracts.

1. Sample Preparation:

- Lyophilize and grind plant tissue to a fine powder.

- Extract the powder with a suitable solvent (e.g., methanol or an ethanol/water mixture) using sonication or reflux.[5]

- Centrifuge the extract and filter the supernatant.

- The extract can be further purified using solid-phase extraction (SPE) if necessary.

2. LC-MS/MS Analysis:

- Inject the sample onto a reversed-phase HPLC column (e.g., C18).

- Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

- The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Develop specific MRM transitions (precursor ion -> product ion) for each target lignan.[6]

3. Quantification:

- Prepare a calibration curve using authentic standards of the lignans of interest.

- Quantify the lignans in the samples by comparing their peak areas to the calibration curve.

- An internal standard can be used to correct for variations in extraction efficiency and instrument response.[1]

Visualizing the Pathway and Experimental Workflows

To further clarify the complex relationships within the biosynthetic pathway and the experimental procedures, the following diagrams have been generated.

Caption: Biosynthetic pathway from coniferyl alcohol to this compound.

Caption: Workflow for the purification of recombinant deoxypodophyllotoxin synthase (DPS).

Caption: Workflow for the quantification of lignans in plant material by LC-MS/MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expression analysis of biosynthetic pathway genes vis-à-vis podophyllotoxin content in Podophyllum hexandrum Royle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Neoanhydropodophyllol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoanhydropodophyllol, a cyclolignan derivative, has garnered attention within the scientific community for its notable antineoplastic properties.[1][2] As a member of the podophyllotoxin family of lignans, it exhibits significant cytotoxicity against a range of cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its potential isolation, characterization, and biological evaluation. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Physical and Chemical Properties

While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known physicochemical properties based on available information. Further experimental validation is recommended for precise characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₇ | [1][3] |

| Molecular Weight | 400.42 g/mol | [1] |

| CAS Number | 62287-47-2 | [3] |

| Appearance | Not explicitly reported (likely solid) | |

| Melting Point | Not explicitly reported | |

| Solubility | Not explicitly reported | |

| Storage Conditions | Store at -20°C to -80°C, protected from light | [1] |

Experimental Protocols

Isolation of this compound from Bursera fagaroides

Bursera fagaroides is a known source of podophyllotoxin-type lignans.[4][5] The following protocol is a plausible method for the isolation and purification of this compound from this plant source.

Methodology:

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., leaves, stems).

-

Perform successive extractions with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.

-

Concentrate the ethyl acetate and methanol extracts under reduced pressure.

-

-

Fractionation:

-

Subject the crude extracts to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions showing similar TLC profiles.

-

Perform further purification of the target fractions using preparative high-performance liquid chromatography (HPLC).

-

Use a suitable solvent system (e.g., methanol-water gradient) for elution.

-

-

Characterization:

-

Identify the purified compound as this compound through spectroscopic analysis (NMR, MS, IR).

-

Spectroscopic Characterization

The structural elucidation of this compound would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: Record the spectrum in the same solvent. This will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the molecular weight and fragmentation pattern.[5]

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum to identify the presence of key functional groups (e.g., hydroxyl, carbonyl, aromatic rings).

-

In Vitro Cytotoxicity Assay

To evaluate the anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay can be employed.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀).

Tubulin Polymerization Assay

As a podophyllotoxin derivative, this compound is expected to inhibit tubulin polymerization. This can be assessed using an in vitro assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring: Monitor the change in absorbance at 340 nm over time in the presence and absence of this compound.

-

Analysis: Inhibition of tubulin polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.[6]

Cell Cycle Analysis

The effect of this compound on the cell cycle can be investigated using flow cytometry.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a defined period.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[7][8][9]

Apoptosis Assay

The induction of apoptosis by this compound can be confirmed using an Annexin V/PI staining assay followed by flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound.

-

Staining: Stain the treated cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[10][11]

Biological Activity and Signaling Pathways

This compound is a cyclolignan derivative with established antineoplastic activity.[1][2][3] Its cytotoxic effects have been observed in various cancer cell lines, including those of leukemia, lung carcinoma, and colon carcinoma.[1][2] The primary mechanism of action for podophyllotoxin and its derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. While the specific signaling pathways modulated by this compound have not been fully elucidated, it is highly probable that it shares mechanistic similarities with other podophyllotoxin analogs. These related compounds are known to influence key cellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical regulators of cell survival, proliferation, and apoptosis.[12][13][14][15]

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. This guide has consolidated the currently available information on its physical and chemical properties and has provided a framework of experimental protocols for its further investigation. Future research should focus on obtaining detailed spectroscopic and physicochemical data, elucidating the specific signaling pathways it modulates, and exploring its therapeutic potential in preclinical models. The provided methodologies and visualizations are intended to facilitate these research endeavors and contribute to a more comprehensive understanding of this potent natural product.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 62287-47-2|DC Chemicals [dcchemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Picropodophyllin Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectral Analysis of Neoanhydropodophyllol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for neoanhydropodophyllol, a significant derivative of the naturally occurring lignan, podophyllotoxin. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of natural products, medicinal chemistry, and drug development by presenting detailed spectral information (NMR, MS, and IR), experimental protocols, and key structural relationships.

Introduction

This compound is a cyclolignan derivative with recognized antineoplastic activity, demonstrating cytotoxicity against various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma. It is structurally related to podophyllotoxin, a well-known cytotoxic agent that has served as a lead compound for the development of anticancer drugs like etoposide and teniposide. The structural modifications leading to this compound from its precursors can significantly impact its biological activity and pharmacokinetic profile. A thorough understanding of its spectral characteristics is therefore crucial for its identification, characterization, and further development.

The formation of this compound involves a dehydration of podophyllotoxin to anhydro-podophyllotoxin, followed by an acid-catalyzed rearrangement. This structural transformation is a key aspect of its chemistry and is illustrated in the signaling pathway below.

Figure 1. Transformation Pathway to this compound

Spectral Data Analysis

A complete set of spectral data is essential for the unambiguous identification and structural elucidation of this compound. The following sections present the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific, experimentally determined ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural characterization.

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Ion |

| 400.14 | 100 | [M]⁺ |

| Further fragmentation data not available |

Note: The molecular ion peak corresponds to the molecular formula C₂₂H₂₄O₇. A detailed fragmentation pattern is crucial for complete structural confirmation but was not available in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Note: Characteristic IR absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic rings (C=C) are expected for this compound. Specific peak positions were not found in the search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of natural products and related lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized workflow for acquiring NMR spectra of lignans is crucial for data consistency and comparability.

Figure 2. General Workflow for NMR Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the mass spectral analysis of natural products.

Figure 3. Workflow for ESI-Mass Spectrometry

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for obtaining the infrared spectrum of a solid sample.

Figure 4. Workflow for FTIR Spectroscopy (KBr Pellet)

Conclusion

This technical guide has outlined the essential spectral data and analytical methodologies for the characterization of this compound. While comprehensive experimental data was not fully available within the initial search, the provided framework for data presentation and experimental protocols offers a robust starting point for researchers. The definitive structural elucidation and quality control of this compound rely on the careful acquisition and interpretation of its NMR, MS, and IR spectra. Further research to populate the spectral data tables is highly encouraged to build a complete and publicly accessible reference for this promising antineoplastic compound.

In Silico Prediction of Neoanhydropodophyllol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoanhydropodophyllol, a cyclolignan derivative of podophyllotoxin, has demonstrated potential as an antineoplastic agent with cytotoxic effects against various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma.[1][2][3] This technical guide outlines a comprehensive in silico approach to predict and characterize the bioactivity of this compound. By leveraging computational methodologies such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently evaluate its therapeutic potential and guide further experimental validation. This document provides a hypothetical, yet plausible, framework for the computational analysis of this compound, based on the known mechanisms of its parent compound, podophyllotoxin, and its derivatives.

Introduction

This compound (CAS: 62287-47-2, Molecular Formula: C22H24O7) is a member of the lignan family of natural products, which are known for their diverse biological activities.[1][4][5] Its parent compound, podophyllotoxin, and its semi-synthetic derivatives like etoposide and teniposide are established anticancer agents.[6][7][8] The primary mechanisms of action for these compounds involve the inhibition of tubulin polymerization and the poisoning of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8][9]

Given the promising cytotoxic profile of this compound, in silico methods offer a rapid and cost-effective strategy to elucidate its specific molecular interactions and pharmacokinetic properties. This guide details a prospective in silico workflow, from target identification to the prediction of bioactivity and ADMET properties, to accelerate the drug discovery and development process for this compound.

Predicted Molecular Targets

Based on the well-established mechanisms of podophyllotoxin and its derivatives, the primary molecular targets for this compound are predicted to be:

-

β-Tubulin: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[9][10][11][12]

-

Topoisomerase IIα: Stabilization of the topoisomerase II-DNA cleavage complex results in DNA strand breaks, triggering apoptotic pathways.[9][13][14][15][16]

In Silico Prediction Workflow

A structured in silico workflow can systematically evaluate the potential of this compound as a drug candidate. This process involves molecular docking to predict binding affinity to its targets and subsequent ADMET prediction to assess its drug-like properties.

Data Presentation: Predicted Bioactivity and Properties

The following tables summarize hypothetical, yet realistic, quantitative data that could be generated from the proposed in silico workflow.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |

| β-Tubulin (Colchicine Binding Site) | 1SA0 | -8.5 | 150 | Cys241, Leu248, Ala250, Val318 |

| Topoisomerase IIα | 5GWK | -9.2 | 50 | Asp559, Gln778, Arg487 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 400.43 | < 500 g/mol |

| LogP (Lipophilicity) | 2.8 | -0.4 to 5.6 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 7 | < 10 |

| Rotatable Bonds | 4 | < 10 |

| Topological Polar Surface Area (TPSA) | 100.2 Ų | < 140 Ų |

| Water Solubility | Moderately Soluble | High to Moderate |

| Blood-Brain Barrier (BBB) Permeation | Low | Low (for reduced CNS toxicity) |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| hERG Inhibition | Non-inhibitor | Non-inhibitor |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the colchicine-binding site of β-tubulin and the ATP-binding site of topoisomerase IIα.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is obtained from a chemical database (e.g., PubChem).

-

The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).

-

The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).

-

-

Target Protein Preparation:

-

The crystal structures of the target proteins (β-tubulin, PDB ID: 1SA0; Topoisomerase IIα, PDB ID: 5GWK) are downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed from the protein structures.

-

Polar hydrogen atoms are added, and Kollman charges are assigned.

-

The protein structures are saved in the .pdbqt format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of each target protein.

-

Molecular docking is performed using AutoDock Vina.

-

The search algorithm is run with an exhaustiveness of 8.

-

The top-ranked binding poses are saved and analyzed.

-

-

Analysis of Results:

-

The binding energies and inhibition constants are calculated from the docking results.

-

The protein-ligand interactions (hydrogen bonds, hydrophobic interactions) for the best binding pose are visualized and analyzed using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

-

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Input: The simplified molecular-input line-entry system (SMILES) string for this compound is obtained from a chemical database.

-

Web Server Submission: The SMILES string is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM).

-

Parameter Selection: A comprehensive set of ADMET properties is selected for prediction, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity (mutagenicity, cardiotoxicity).

-

Data Collection and Analysis: The predicted ADMET properties are collected and compared against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

Visualization of Signaling Pathways

The following diagrams illustrate the predicted mechanisms of action of this compound based on its structural similarity to podophyllotoxin derivatives.

Conclusion

This technical guide presents a robust in silico framework for the preclinical evaluation of this compound. The proposed workflow, combining molecular docking and ADMET prediction, can provide valuable insights into its binding mechanisms, bioactivity, and drug-like properties. While the data presented herein is hypothetical, it is grounded in the known pharmacology of the podophyllotoxin class of compounds. The methodologies and visualizations provided serve as a comprehensive roadmap for researchers to computationally assess this compound and prioritize it for further experimental investigation in the quest for novel anticancer therapeutics.

References

- 1. This compound|CAS 62287-47-2|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 62287-47-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Podophyllotoxin Derivatives: Current Synthetic Approaches for New Anticancer Agents - ProQuest [proquest.com]

- 9. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological evaluation and molecular modelling study of podophyllotoxin derivatives as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antileishmanial activity and tubulin polymerization inhibition of podophyllotoxin derivatives on Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Podophyllotoxin derivatives targeting tubulin: An update (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential: Initial Studies on the Mechanism of Action of Neoanhydropodophyllol and Related Podophyllotoxin Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoanhydropodophyllol, a lignan belonging to the podophyllotoxin family, has garnered interest within the scientific community for its potential as an anticancer agent. While direct and extensive initial studies on the specific mechanism of action of this compound are limited in publicly available literature, a wealth of information on its close structural analogs, particularly deoxypodophyllotoxin and its derivatives, provides a strong foundation for understanding its likely biological activity. This technical guide synthesizes the available data on these related compounds to infer and present the probable core mechanisms of this compound. The primary modes of action for this class of compounds revolve around the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis.

This document provides a detailed overview of these mechanisms, supported by quantitative data from studies on analogous compounds, comprehensive experimental protocols for key assays, and visualizations of the pertinent signaling pathways and experimental workflows. It is crucial to note that while the presented data is from closely related molecules, it offers a robust predictive framework for the initial mechanism of action of Neoanhyd-ropodophyllol.

Core Mechanism of Action: Insights from Podophyllotoxin Analogs

The anticancer properties of podophyllotoxin and its derivatives are predominantly attributed to their ability to interfere with the cellular machinery essential for cell division. The key events in this process are detailed below.

Inhibition of Tubulin Polymerization

Podophyllotoxin and its analogs are well-established inhibitors of tubulin polymerization.[1][2] They exert this effect by binding to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a cascade of events culminating in cell death.

G2/M Phase Cell Cycle Arrest

The interference with mitotic spindle formation due to the inhibition of tubulin polymerization triggers a cell cycle checkpoint.[4][5] This results in the arrest of cancer cells in the G2/M phase of the cell cycle.[4][5][6] Flow cytometry analysis of cells treated with podophyllotoxin analogs consistently shows a significant accumulation of the cell population in the G2/M phase.[6][7]

Induction of Apoptosis

Prolonged arrest in the G2/M phase ultimately leads to the induction of apoptosis, or programmed cell death.[5][8] The apoptotic pathway is often initiated through the activation of caspase cascades.[4] Studies on deoxypodophyllotoxin have shown an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins following treatment.[5]

Quantitative Data from Analog Studies

The following tables summarize the cytotoxic activities and tubulin polymerization inhibition data for various podophyllotoxin derivatives, which serve as a proxy for the anticipated activity of this compound.

Table 1: Cytotoxic Activity (IC50) of Podophyllotoxin Analogs in Various Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Deoxypodophyllotoxin Derivative (A7) | MCF-7 | 0.004 | [9] |

| Deoxypodophyllotoxin Derivative (A8) | MCF-7 | 0.004 | [9] |

| 4-aza-podophyllotoxin Hybrid (13k) | KB | 0.23 | [10] |

| 4-aza-podophyllotoxin Hybrid (13k) | A549 | 0.27 | [10] |

| 4-aza-podophyllotoxin Hybrid (13k) | HepG2 | 0.25 | [10] |

| Benzylamino-podophyllotoxin (8b) | A549, HCT-116, HepG2 (average) | 3.8 | [11] |

| Chalcone Derivative (44) | MCF-7 | 0.04 | [12] |

Table 2: Tubulin Polymerization Inhibition by Podophyllotoxin Analogs

| Compound/Analog | IC50 (µM) | Reference |

| Indole-1,2,4-triazole Scaffold (25a) | 2.1 | [13] |

| Colchicine | 2.52 | [13] |

| Chalcone Derivative (47) | 1.6 | [12] |

| Chalcone Derivative (44) | 6.8 | [12] |

| Trimethoxychalcone (45) | 2.2 | [12] |

| Trimethoxychalcone (46) | 2.8 | [12] |

| Quinoline-indole Derivative (St. 43) | 2.09 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the initial studies of the mechanism of action for compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of the compound on tubulin polymerization.

Protocol:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer.

-

In a 96-well plate, add the test compound at various concentrations or a control vehicle.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding a polymerization buffer containing GTP and incubating at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect. The IC50 for tubulin polymerization can be calculated from these results.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell suspension using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis induced by the compound.

Protocol:

-

Treat cells with the test compound for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

Caption: Inferred signaling pathway of this compound.

Caption: General experimental workflow for mechanism studies.

Conclusion

Based on the initial studies of its close structural analogs, this compound is strongly predicted to function as a potent anticancer agent by inhibiting tubulin polymerization. This primary action disrupts the formation of the mitotic spindle, leading to a cascade of cellular events including G2/M phase cell cycle arrest and the subsequent induction of apoptosis in cancer cells. The quantitative data from related podophyllotoxin derivatives suggest that this compound likely exhibits significant cytotoxicity against a range of cancer cell lines at low micromolar to nanomolar concentrations.

Further direct experimental validation on this compound is necessary to confirm these inferred mechanisms and to precisely quantify its activity. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for conducting such validation studies. The continued investigation into this compound and its derivatives holds promise for the development of novel and effective cancer therapeutics.

References

- 1. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a new 4-aza-2,3-didehydropodophyllotoxin analogues as potent cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Neoanhydropodophyllol from Podophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of neoanhydropodophyllol from the natural product podophyllotoxin. This conversion is a key step in the chemical modification of podophyllotoxin to explore novel therapeutic agents. The provided methodologies, data, and diagrams are intended to facilitate the replication and further investigation of this chemical transformation and its products.

Introduction

Podophyllotoxin is a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species. It exhibits potent cytotoxic activity by inhibiting microtubule polymerization, making it a valuable lead compound in cancer chemotherapy. However, its clinical use is limited by its toxicity. This has driven extensive research into the semi-synthesis of podophyllotoxin derivatives with improved therapeutic indices.

This compound is a dehydrated and cyclized derivative of podophyllotoxin. This structural modification can alter the biological activity and pharmacokinetic properties of the parent compound. The semi-synthesis of this compound is typically achieved through an acid-catalyzed intramolecular cyclization and dehydration of podophyllotoxin. This protocol details a reliable method for this conversion.

Experimental Protocols

Protocol 1: Semi-synthesis of this compound

This protocol describes the acid-catalyzed conversion of podophyllotoxin to this compound.

Materials:

-

Podophyllotoxin

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve podophyllotoxin (1.0 g, 2.41 mmol) in acetic anhydride (20 mL).

-

Acid Addition: Cool the solution in an ice bath and slowly add a solution of concentrated sulfuric acid (0.5 mL) in acetic anhydride (5 mL) dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (100 mL) to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield this compound as a solid. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Podophyllotoxin |

| Reagents | Acetic anhydride, Sulfuric acid |

| Solvent | Acetic anhydride |

| Reaction Time | 1-2 hours |

| Product | This compound |

| Yield | ~80% |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 7.28 (1H, s), 6.87 (1H, s), 6.55 (1H, s), 6.38 (2H, s), 6.02 (2H, d, J=1.5 Hz), 4.95 (1H, d, J=3.5 Hz), 4.45 (1H, t, J=7.0 Hz), 3.80 (9H, s), 3.40 (1H, m) |

| ¹³C NMR | Data to be obtained from experimental analysis. |

| Mass Spec. | Data to be obtained from experimental analysis. |

Visualizations

Experimental Workflow

Caption: Workflow for the semi-synthesis of this compound.

Proposed Mechanism of Action of Podophyllotoxin Derivatives

Caption: Inhibition of tubulin and topoisomerase II by podophyllotoxin derivatives.

Application Notes and Protocols: Hypothetical Total Synthesis of Neoanhydropodophyllol

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document outlines a detailed, hypothetical total synthesis protocol for Neoanhydropodophyllol, a cyclolignan derivative with potential antineoplastic activity. Due to the absence of a publicly available, step-by-step total synthesis protocol for this compound, this guide is constructed based on well-established synthetic methodologies for the closely related and structurally similar lignan, podophyllotoxin. The proposed synthesis commences from commercially available starting materials and proceeds through key intermediates, including the formation of a substituted butyrolactone and subsequent cyclization to construct the core tetracyclic structure of the target molecule. This protocol provides detailed experimental procedures, tabulated quantitative data for each step, and a visual workflow to guide researchers in the potential synthesis of this compound and its analogues for further investigation into their therapeutic properties.

Introduction

This compound is a cyclolignan derivative that has shown cytotoxicity against various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma.[1][2] Lignans, such as the well-known podophyllotoxin, are a class of natural products that have been a cornerstone in the development of anticancer drugs.[3][4][5] The complex structure of these molecules presents a significant challenge for synthetic chemists, and the development of efficient total synthesis routes is crucial for enabling detailed structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[6][7]

This document presents a hypothetical, yet plausible, total synthesis of this compound. The proposed synthetic strategy is rooted in established chemical transformations used in the synthesis of podophyllotoxin and other related lignans, starting from readily available precursors like piperonal.[3][8]

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the tetracyclic core to reveal a key butyrolactone intermediate. This intermediate can be further simplified to commercially available starting materials: piperonal and 3,4,5-trimethoxybenzaldehyde. The key bond formations in the forward synthesis will involve the creation of the butyrolactone ring and a subsequent intramolecular cyclization to form the characteristic lignan scaffold.

Experimental Protocols

Step 1: Synthesis of the Butyrolactone Intermediate

This step involves the formation of a β-aryl-γ-butyrolactone, a common intermediate in lignan synthesis.[9][10] The synthesis begins with the condensation of piperonal and a suitable three-carbon unit to form a precursor for the lactone ring.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add piperonal and diethyl succinate.

-